molecular formula C21H19F2N3O3 B2786007 3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-40-6

3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2786007
CAS No.: 1021089-40-6
M. Wt: 399.398
InChI Key: WFYWOFQRFRGMHQ-UHFFFAOYSA-N
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Description

3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound with potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes a benzyl group, a difluorobenzoyl group, and a triazaspirodecane ring system. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the preparation of the core triazaspirodecane structure. This can be achieved through a series of reactions, including cyclization, amidation, and acylation. The difluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction, while the benzyl group is added via a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme inhibition and receptor binding. In medicine, it has potential therapeutic applications, including the treatment of various diseases. In industry, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific structural features and biological activities. Similar compounds include other triazaspirodecane derivatives and benzoyl-containing molecules. These compounds may share some similarities in their chemical properties and applications, but this compound stands out due to its distinct difluorobenzoyl group and benzyl moiety.

Properties

IUPAC Name

3-benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3/c22-15-7-4-8-16(23)17(15)18(27)25-11-9-21(10-12-25)19(28)26(20(29)24-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYWOFQRFRGMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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